molecular formula C8H3Cl2NO2S B13832892 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one CAS No. 23611-67-8

6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one

Cat. No.: B13832892
CAS No.: 23611-67-8
M. Wt: 248.08 g/mol
InChI Key: GJOVPZHWOJPTGZ-UHFFFAOYSA-N
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Description

6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the reaction of 2,4-dichlorophenol with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine-thione compound. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst and heating the reaction mixture to a temperature of around 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,8-Dichloro-dihydro-1,3-benzoxazine-2-thione-4-one include:

Uniqueness

What sets this compound apart from its similar compounds is the presence of two chlorine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity. These chlorine atoms can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .

Properties

CAS No.

23611-67-8

Molecular Formula

C8H3Cl2NO2S

Molecular Weight

248.08 g/mol

IUPAC Name

6,8-dichloro-2-sulfanylidene-1,3-benzoxazin-4-one

InChI

InChI=1S/C8H3Cl2NO2S/c9-3-1-4-6(5(10)2-3)13-8(14)11-7(4)12/h1-2H,(H,11,12,14)

InChI Key

GJOVPZHWOJPTGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=S)O2)Cl)Cl

Origin of Product

United States

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